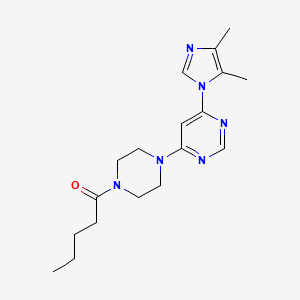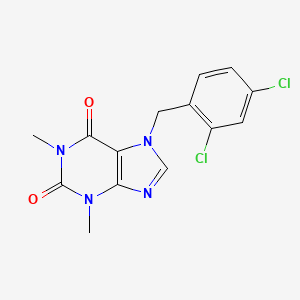![molecular formula C18H19N3O B5568751 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)
2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)
Vue d'ensemble
Description
2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone), also known as THPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. THPQ is a heterocyclic compound that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) is not fully understood. However, it has been suggested that 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) may exert its anti-tumor effects by inducing apoptosis in cancer cells. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has been found to inhibit the replication of certain viruses, which may contribute to its anti-viral effects.
Biochemical and Physiological Effects:
2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has been found to inhibit the replication of certain viruses, such as HIV-1 and HSV-1, in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has also been found to have low toxicity in vitro. However, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone). Further studies are needed to fully understand the mechanism of action of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone). Additionally, studies are needed to determine the efficacy of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) in vivo. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) may also have potential applications in the development of fluorescent probes for the detection of other metal ions in biological systems. Further studies are needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) involves a multi-step process that includes the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate to form 2-methyl-3-nitrobenzohydrazide. The resulting compound is then reacted with ethyl acetoacetate and acetic anhydride to form 2-methyl-3-nitro-5-acetylbenzohydrazide. This compound is then reduced with sodium borohydride to form 2-methyl-3-amino-5-acetylbenzohydrazide. The final step involves the reaction of 2-methyl-3-amino-5-acetylbenzohydrazide with 1,2,3,4-tetrahydroquinoline-8,9-dione in the presence of acetic anhydride to form 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone).
Applications De Recherche Scientifique
2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone) has also been found to have potential as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
IUPAC Name |
7-phenyldiazenyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18-15-9-5-11-21-10-4-6-13(17(15)21)12-16(18)20-19-14-7-2-1-3-8-14/h1-3,7-8,12,22H,4-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDVSBCKIRWZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C3=C2N(C1)CCC3)O)N=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037783, DTXSID901040753 | |
| Record name | 1H,5H-Benzo[ij]quinolizine-8,9-dione, 2,3,6,7-tetrahydro-, 9-(2-phenylhydrazone), (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201037783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-9-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351486-59-3, 463323-04-8 | |
| Record name | 1H,5H-Benzo[ij]quinolizine-8,9-dione, 2,3,6,7-tetrahydro-, 9-(2-phenylhydrazone), (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201037783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-9-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)
![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)


![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)
![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)


![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)